

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

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Compound of Interest

Compound Name: *N-methylquinolin-2-amine*

CAS No.: 52430-43-0

Cat. No.: B1600762

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The quinoline ring system, a fusion of benzene and pyridine rings, stands as one of the most significant "privileged structures" in medicinal chemistry.[1] Its rigid, planar, and aromatic nature, combined with a key nitrogen heteroatom capable of hydrogen bonding, makes it an ideal scaffold for interacting with a diverse array of biological targets.[2] This has led to the development of numerous FDA-approved drugs for conditions ranging from cancer and malaria to bacterial infections.[1][3]

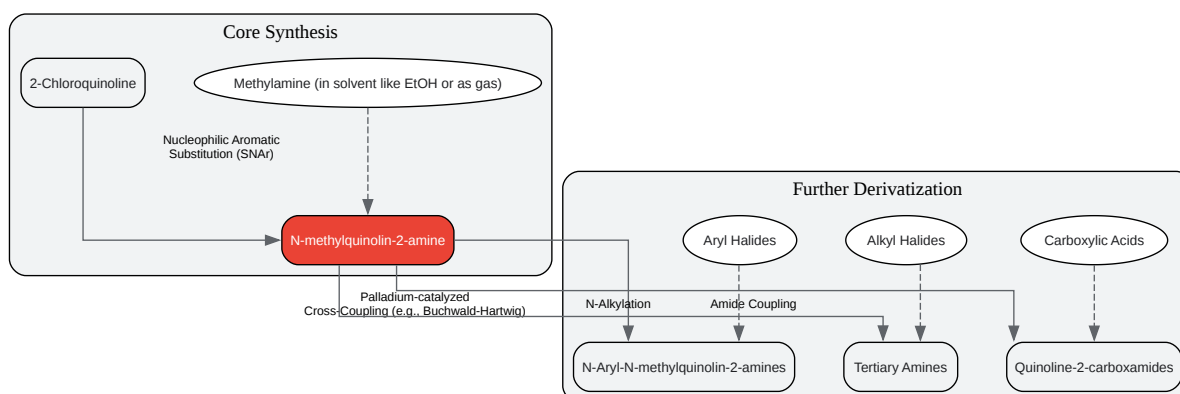
Within this broad class, the 2-aminoquinoline moiety is a particularly fruitful starting point for generating novel therapeutic agents. The amino group at the 2-position serves as a versatile synthetic handle for introducing a wide variety of substituents, enabling fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. This guide focuses on **N-methylquinolin-2-amine** as a representative and fundamental building block. We will explore its synthesis and delve into the extensive applications of its structural motif in two critical areas of research: oncology, particularly as kinase inhibitors, and neurodegenerative disorders like Alzheimer's disease. While direct literature on **N-methylquinolin-2-amine** itself is nascent, the principles derived from its closely related analogues provide a robust framework for its application.[4]

Part 1: Synthesis and Derivatization Strategies

The synthetic accessibility of **N-methylquinolin-2-amine** is key to its utility. Its preparation can be approached through several established chemical transformations, allowing for flexibility based on available starting materials and desired scale.

Proposed Synthetic Workflow

A common and effective strategy involves the nucleophilic aromatic substitution of a suitable leaving group at the 2-position of the quinoline ring with methylamine. 2-Chloroquinoline is an ideal and commercially available starting material for this purpose.



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Caption: General synthetic route to **N-methylquinolin-2-amine** and subsequent derivatization pathways.

Protocol 1: Synthesis of N-methylquinolin-2-amine

Principle: This protocol details the synthesis of the target compound via a nucleophilic aromatic substitution (S_NAr) reaction. The electron-withdrawing nature of the quinoline ring nitrogen activates the 2-position for substitution by an amine.

Materials:

- 2-Chloroquinoline
- Methylamine (40% solution in water or 2M solution in THF/Ethanol)
- Ethanol (anhydrous)
- Potassium carbonate (K₂CO₃)
- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating
- Ethyl acetate, brine, anhydrous magnesium sulfate (for workup)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a 100 mL round-bottom flask, add 2-chloroquinoline (1.0 eq), ethanol (20 mL), and potassium carbonate (2.0 eq) as a base to scavenge the HCl byproduct.
- Reagent Addition: While stirring, slowly add the methylamine solution (2.5 eq). The reaction is exothermic; addition may need to be controlled with an ice bath.
- Reflux: Once the addition is complete, heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours.
- Reaction Monitoring (Causality Check): The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). A sample of the reaction mixture is spotted against the starting material. The disappearance of the 2-chloroquinoline spot and the appearance of a new, more polar product spot indicates reaction progression. This avoids unnecessary heating that could lead to side products.

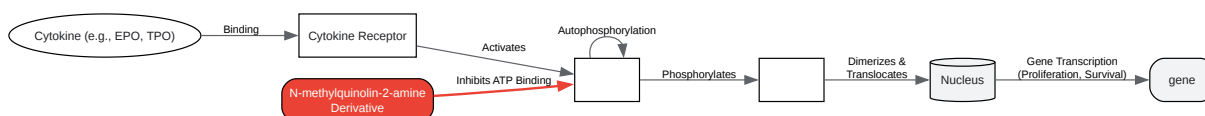
- **Workup:** After cooling to room temperature, filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure to remove the ethanol.
- **Extraction:** Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (1 x 25 mL). The washing steps are crucial to remove any remaining methylamine and inorganic salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford **N-methylquinolin-2-amine** as a pure solid.

Part 2: Applications in Medicinal Chemistry Research

The N-methyl-2-aminoquinoline scaffold is a versatile template for targeting complex diseases. Below are two key research applications with detailed protocols for evaluating compound efficacy.

Application 1: Anticancer Drug Discovery - Kinase Inhibition

The quinoline core is a cornerstone of many FDA-approved kinase inhibitors, such as Lenvatinib (VEGFR inhibitor) and Bosutinib (Src/Abl inhibitor).[3][5] The N-methyl-2-aminoquinoline structure can be elaborated to target the ATP-binding pocket of various kinases, where the quinoline ring often forms key hydrogen bonds with the hinge region of the enzyme.[6] Derivatives have shown potent activity against targets like Janus Kinase 2 (JAK2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][7]



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Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of a quinoline-based kinase inhibitor.

Quantitative Data for Related Quinoline-Based Kinase Inhibitors

Compound Class	Target Kinase	IC ₅₀ (nM)	Reference
N-(pyrimidin-2-yl)-tetrahydroisoquinolin-6-amine	JAK2	3.0	[7]
Phenyl-quinolyloxy-phenyl-urea	VEGFR-2	35	[5]
2-Chloroquinoline-3-carboxamide	EGFR	85	[5]

This table presents data for structurally related quinoline derivatives to exemplify the scaffold's potential. Values for **N-methylquinolin-2-amine** derivatives would require experimental determination.

Principle: This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of a test compound to a kinase active site. It measures the displacement of a fluorescent tracer from the kinase, providing a direct measure of binding affinity (IC₅₀). This method is highly sensitive, robust, and amenable to high-throughput screening.

Materials:

- Purified, active kinase (e.g., JAK2), available from commercial vendors.
- LanthaScreen™ Eu-labeled anti-tag antibody.
- Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive).
- Test compounds (e.g., **N-methylquinolin-2-amine** derivatives) dissolved in DMSO.

- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- 384-well, low-volume, black microplates.
- TR-FRET enabled microplate reader.

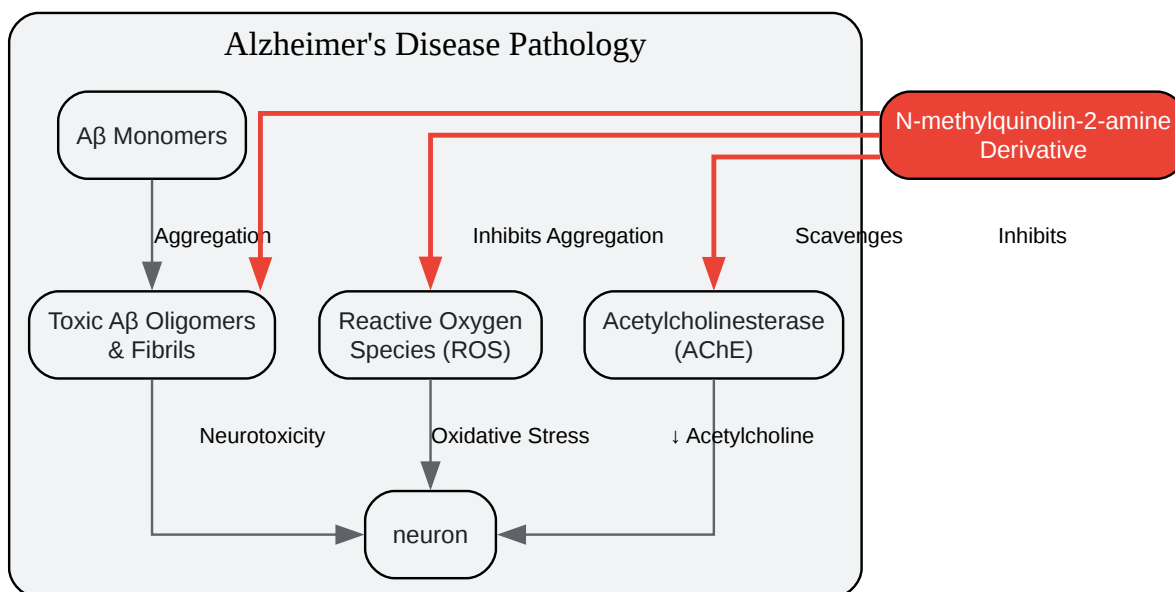
Procedure:

- **Compound Preparation:** Create a serial dilution series of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range. This wide range is essential to accurately determine the IC₅₀.
- **Assay Plate Setup:**
 - Add 2.5 μL of 4X test compound dilution (in assay buffer with 4% DMSO) to the appropriate wells.
 - Add 2.5 μL of assay buffer with 4% DMSO to "maximum binding" and "no kinase" control wells.
- **Kinase/Antibody Mixture:** Prepare a 2X mixture of the kinase and the Eu-antibody in assay buffer. Add 5 μL of this mixture to the wells containing the test compound and the control wells.
- **Incubation:** Gently mix the plate and incubate for 60 minutes at room temperature, protected from light. This allows the compound to reach binding equilibrium with the kinase.
- **Tracer Addition:** Prepare a 2X solution of the Alexa Fluor™ 647-tracer in assay buffer. Add 5 μL of this solution to all wells.
- **Final Incubation:** Incubate for another 60 minutes at room temperature, protected from light.
- **Data Acquisition:** Read the plate on a TR-FRET microplate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
- **Data Analysis:**
 - Calculate the emission ratio (665 nm / 615 nm).

- Normalize the data using the controls: % Inhibition = $100 * (1 - (\text{Signal_sample} - \text{Signal_no_kinase}) / (\text{Signal_max_binding} - \text{Signal_no_kinase}))$.
- Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Application 2: Neurodegenerative Disorders - Multi-Target Alzheimer's Disease Therapy

The complexity of Alzheimer's disease (AD) necessitates multi-target therapeutic strategies.[8] Derivatives of the N-methyl-quinoline scaffold have shown promise by simultaneously addressing several key pathological features of AD.[9] Specifically, 2-arylethenyl-N-methylquinolinium derivatives have been shown to inhibit the aggregation of β -amyloid (A β) peptides, inhibit cholinesterases, and exhibit antioxidant properties.[9][10] The N-methyl group on the quinoline ring, in this case forming a quaternary quinolinium salt, significantly enhances this anti-AD potential.[9]



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Caption: Multi-target strategy for Alzheimer's disease using a quinoline-based agent.

Biological Activities of Related Quinoline Derivatives in AD Models

Compound Class	Activity Measured	Result	Reference
2-arylethenyl-N-methylquinolinium	A β Aggregation Inhibition	Potent Inhibition	[9]
2-arylethenyl-N-methylquinolinium	Cholinesterase Inhibition	Active	[9]
4-amino-2-arylethenylquinoline	A β Fibril Disassembly	64.3% at 20 μ M	[8]
Quinolinone Hybrids	A β_{42} Aggregation Inhibition	IC ₅₀ = 1.42 μ M	[10]

Principle: This assay quantifies the formation of amyloid fibrils by monitoring the fluorescence of Thioflavin T (ThT), a dye that exhibits enhanced fluorescence upon binding to the β -sheet structures characteristic of amyloid aggregates. A reduction in ThT fluorescence in the presence of a test compound indicates inhibition of fibril formation.

Materials:

- A β_{1-42} peptide (synthetic, high purity).
- Hexafluoroisopropanol (HFIP) for peptide pre-treatment.
- Thioflavin T (ThT).
- Assay Buffer: 50 mM phosphate buffer, pH 7.4, with 100 mM NaCl.
- Test compounds dissolved in DMSO.
- 96-well, black, clear-bottom microplates.
- Fluorescence microplate reader.

Procedure:

- **A β Peptide Preparation (Critical Step):** To ensure a monomeric starting state, dissolve A β ₁₋₄₂ peptide in HFIP, incubate for 1 hour, then lyophilize overnight to remove the solvent. The resulting peptide film is stored at -80°C and freshly dissolved in assay buffer immediately before use. This step is vital for reproducible results, as pre-aggregated peptide will confound the data.
- **Reaction Setup:** In each well of the 96-well plate, combine the following:
 - 10 μ L of test compound at various concentrations (or DMSO for control).
 - 90 μ L of freshly prepared A β ₁₋₄₂ solution (final concentration 10 μ M).
- **Aggregation:** Seal the plate and incubate at 37°C for 24-48 hours with gentle, intermittent shaking. This provides the energy and time for fibril formation.
- **ThT Addition:** Prepare a 500 μ M ThT stock solution in the assay buffer. Dilute this to 5 μ M in the same buffer. Add 100 μ L of the 5 μ M ThT solution to each well.
- **Fluorescence Reading:** Immediately read the fluorescence intensity on a microplate reader with excitation at ~440 nm and emission at ~485 nm.
- **Data Analysis:**
 - Subtract the background fluorescence of the buffer with ThT.
 - Calculate the percentage of inhibition: % Inhibition = 100 * (1 - (Fluorescence_sample / Fluorescence_control)).
 - Plot the % Inhibition against the logarithm of the compound concentration to determine the IC₅₀ value for aggregation inhibition.

Conclusion and Future Directions

N-methylquinolin-2-amine represents a simple yet powerful chemical scaffold with significant potential in medicinal chemistry. Its straightforward synthesis and the versatility of the 2-amino position allow for the creation of extensive compound libraries. The demonstrated success of related quinoline derivatives as potent kinase inhibitors and multi-target anti-Alzheimer's agents provides a strong rationale for the exploration of novel **N-methylquinolin-2-amine** analogues.

Future research should focus on synthesizing and screening libraries of these derivatives against diverse kinase panels and in various models of neurodegeneration to unlock their full therapeutic potential.

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